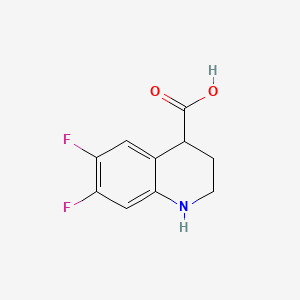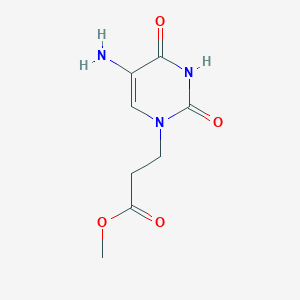
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde: is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of a pyrazole derivative with an oxan-4-yl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base catalyst and a suitable solvent to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids.
Major Products Formed:
Oxidation: Formation of 5-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(oxan-4-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics to the final product .
Mécanisme D'action
The mechanism by which 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde exerts its effects depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can interact with various enzymes or receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
- 5-(oxan-4-yl)-1,2-oxazol-3-amine
- 5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
- 5-(oxan-4-yl)-4H,5H,6H-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid
Uniqueness: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both an oxan-4-yl group and a carbaldehyde functional group on the pyrazole ring.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c12-6-8-5-9(11-10-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11) |
Clé InChI |
AKZLWYSPUQKEIS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC(=NN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



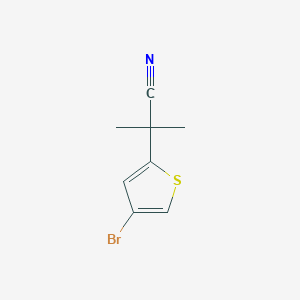

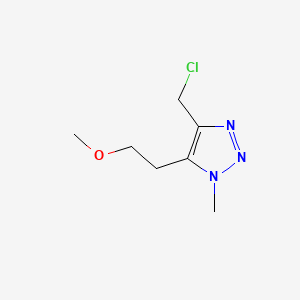
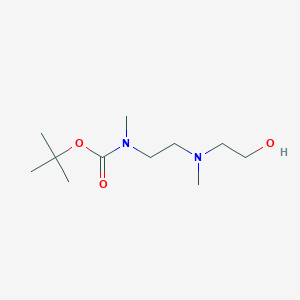
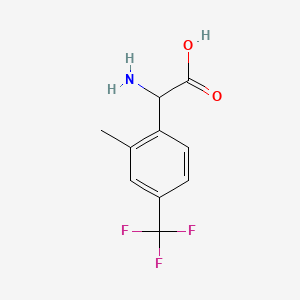
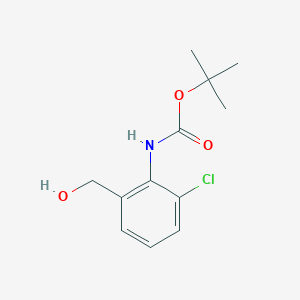
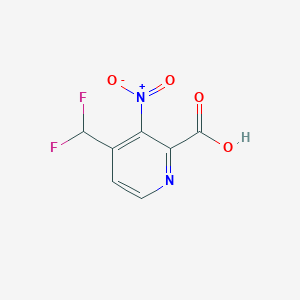
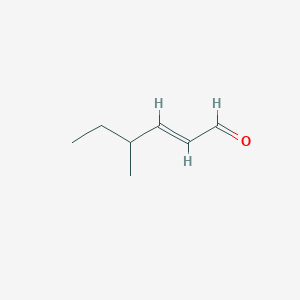
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)


